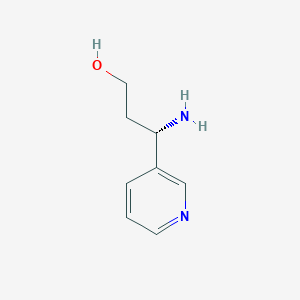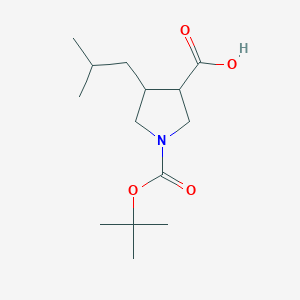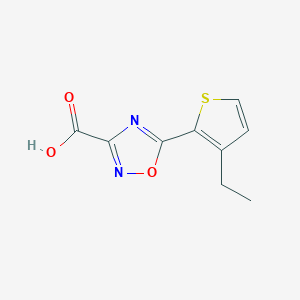
5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both thiophene and oxadiazole rings Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethylthiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better control over reaction parameters .
化学反应分析
Types of Reactions
5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Oxadiazole Derivatives: Compounds such as 2,5-dimethyl-1,3,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole share the oxadiazole ring structure.
Uniqueness
5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of both thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .
属性
分子式 |
C9H8N2O3S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC 名称 |
5-(3-ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-2-5-3-4-15-6(5)8-10-7(9(12)13)11-14-8/h3-4H,2H2,1H3,(H,12,13) |
InChI 键 |
IVHNHNIUWABZHV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC=C1)C2=NC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


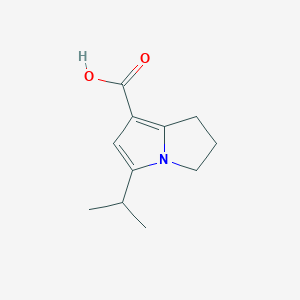

![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
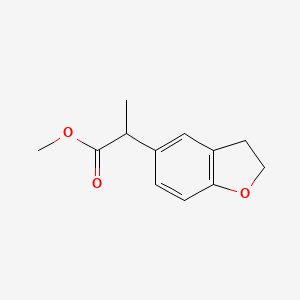
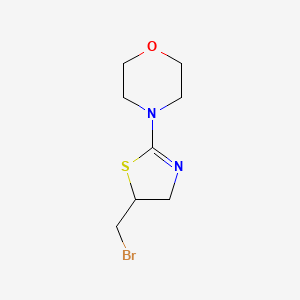
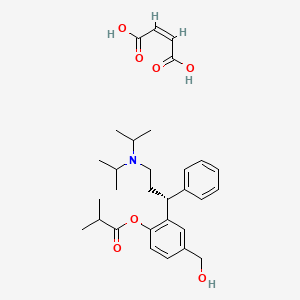
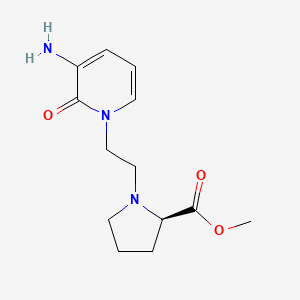

![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)
